molecular formula C18H32NO3P B055105 4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline CAS No. 114767-15-6

4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline

Cat. No. B055105
M. Wt: 341.4 g/mol
InChI Key: JYWMAJMLMKHXQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline, also known as DMPA, is a phosphoramidite compound that is widely used in organic synthesis. It is a colorless liquid that is soluble in most organic solvents. DMPA is a versatile reagent that is used in the synthesis of oligonucleotides, peptides, and other organic compounds.

Scientific Research Applications

4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline is commonly used in the synthesis of oligonucleotides, which are short DNA or RNA sequences. Oligonucleotides are used in a variety of applications, including gene therapy, diagnostics, and drug discovery. 4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline is also used in the synthesis of peptides, which are short chains of amino acids. Peptides have a wide range of biological activities and are used in drug discovery and development.

Mechanism Of Action

4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline is a phosphoramidite reagent that is used in the synthesis of oligonucleotides and peptides. It reacts with the hydroxyl group of the nucleoside or amino acid to form a phosphite triester intermediate. This intermediate is then oxidized to form a phosphodiester or peptide bond.

Biochemical And Physiological Effects

4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline does not have any known biochemical or physiological effects. It is used solely as a reagent in organic synthesis.

Advantages And Limitations For Lab Experiments

4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline is a versatile reagent that is used in the synthesis of oligonucleotides and peptides. It has several advantages, including high yields, good solubility, and easy purification. However, it also has some limitations, including its high cost and sensitivity to moisture and air.

Future Directions

There are several future directions for the use of 4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline in organic synthesis. One direction is the development of new methods for the synthesis of oligonucleotides and peptides using 4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline. Another direction is the use of 4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline in the synthesis of other organic compounds, such as natural products and pharmaceuticals. Additionally, there is potential for the use of 4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline in the development of new materials, such as polymers and coatings.

Synthesis Methods

The synthesis of 4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline involves the reaction of 4-aminophenol with bis(3,3-dimethylbutan-2-yloxy)phosphine. The reaction is typically carried out in an inert atmosphere and under anhydrous conditions. The product is purified by column chromatography or recrystallization.

properties

CAS RN

114767-15-6

Product Name

4-[Bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline

Molecular Formula

C18H32NO3P

Molecular Weight

341.4 g/mol

IUPAC Name

4-[bis(3,3-dimethylbutan-2-yloxy)phosphoryl]aniline

InChI

InChI=1S/C18H32NO3P/c1-13(17(3,4)5)21-23(20,22-14(2)18(6,7)8)16-11-9-15(19)10-12-16/h9-14H,19H2,1-8H3

InChI Key

JYWMAJMLMKHXQU-UHFFFAOYSA-N

SMILES

CC(C(C)(C)C)OP(=O)(C1=CC=C(C=C1)N)OC(C)C(C)(C)C

Canonical SMILES

CC(C(C)(C)C)OP(=O)(C1=CC=C(C=C1)N)OC(C)C(C)(C)C

synonyms

4-aminophenylphosphonic acid methyl-1,2,2-trimethylpropyl diester
MATP-1,2,2

Origin of Product

United States

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